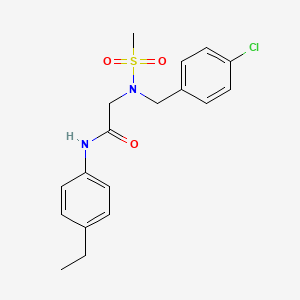

N~2~-(4-chlorobenzyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" is a compound with potential affinity to the glycine binding site of the NMDA receptor. The molecule's structure and activity have been studied to understand its ligand-receptor interaction within the glycine-binding site, which is crucial for interpreting the mode of interaction and potentially guiding the design of novel therapeutic agents (Karolak‐Wojciechowska, Mrozek, & Kieć‐Kononowicz, 2000).

Synthesis Analysis

The synthesis of related compounds often employs strategies like reductive alkylation and uses various reagents for activating or protecting functional groups during the synthesis process. Techniques such as glycosyl triflate formation from thioglycosides and C(sp3)−H arylation using glycinamide hydrochloride as a directing group are notable examples in the field of synthetic organic chemistry that could be relevant for synthesizing complex molecules like "N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" (Crich & Smith, 2000); (Wen & Li, 2020).

Molecular Structure Analysis

The molecular structure of compounds related to "N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" has been determined using techniques like X-ray crystallography. These studies provide insights into the geometric configuration, bond lengths, and angles, crucial for understanding the molecule's interaction with biological targets (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Chemical properties, such as reactivity with specific reagents or under certain conditions, are fundamental aspects of organic compounds. For instance, the use of methylsulfenyl cation as an activator for glycosylation reactions showcases the type of chemical transformations that could be applied to or affect the synthesis and modification of "N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" (Dasgupta & Garegg, 1990).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application and handling. The detailed crystallographic analysis provides insights into the compound's solid-state structure, which influences its solubility and stability (Al-Hourani et al., 2020).

Chemical Properties Analysis

The chemical properties encompass reactivity, stability under various conditions, and interactions with biological molecules. Understanding these properties is essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent. Studies on related compounds, focusing on their synthesis, reactivity, and interaction with biological targets, provide valuable insights (Crich & Smith, 2000); (Wen & Li, 2020).

properties

IUPAC Name |

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-3-14-6-10-17(11-7-14)20-18(22)13-21(25(2,23)24)12-15-4-8-16(19)9-5-15/h4-11H,3,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHZYJVOGKSRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5220597.png)

![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)

![N-ethyl-2-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5220607.png)

![1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5220616.png)

![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)

![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)

![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)

![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)

![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)